Potency for GPR142 Antagonism Compared to the Endogenous Agonist L-Tryptophan
CLP-3094 exhibits potent antagonism of GPR142 against its natural agonist, L-tryptophan. In a direct comparison using an aequorin assay, CLP-3094 demonstrates an IC50 of 2.3 µM for the human receptor and 0.2 µM for the mouse receptor, when challenged with 1 mM and 200 µM L-tryptophan, respectively [1]. This indicates sub-micromolar potency on the murine ortholog, a key differentiator for in vivo model selection.
| Evidence Dimension | Inhibition of GPR142 Activation |
|---|---|
| Target Compound Data | IC50 = 2.3 µM (human GPR142); IC50 = 0.2 µM (mouse GPR142) |
| Comparator Or Baseline | L-Tryptophan (endogenous agonist) at 1 mM (human) or 200 µM (mouse) |
| Quantified Difference | 10-fold higher potency for the mouse receptor compared to human (0.2 µM vs. 2.3 µM) |
| Conditions | Aequorin assay in CHO-K1 cells expressing human or mouse GPR142 [1] |
Why This Matters
This quantitative data directly informs species selection for in vivo studies, where the 10-fold higher potency in mouse models is critical for experimental design and dose-response calculations.
- [1] Murakoshi M, Kuwabara H, Nagasaki M, Xiong YM, Reagan JD, Maeda H, Nara F. Discovery and pharmacological effects of a novel GPR142 antagonist. J Recept Signal Transduct Res. 2017 Jun;37(3):290-296. View Source
